
(2R,4R)-APDC
Overview
Description
(2R,4R)-4-Methyl-2-piperidinecarboxylate, commonly referred to as (2R,4R)-APDC, is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-2-piperidinecarboxylate typically involves several steps:
Starting Material: The process begins with 4-methyl-2-cyanopiperidine.
Hydrolysis: The starting material undergoes hydrolysis with hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-piperidine ethyl formate hydrochloride.
Separation: The mixture is treated with a combination of methyl tertiary butyl ether and ethyl alcohol, followed by filtration to remove the cis isomer, leaving the trans isomer in the solution.
Resolution: Finally, the trans isomer is resolved using L-tartaric acid to obtain the desired (2R,4R)-4-Methyl-2-piperidinecarboxylate
Industrial Production Methods
Industrial production of (2R,4R)-4-Methyl-2-piperidinecarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated separation processes.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methyl-2-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Carried out in polar solvents like methanol or ethanol, sometimes under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
(2R,4R)-APDC has demonstrated notable effects on neurotransmitter systems, particularly in modulating glutamate signaling. Its primary action involves the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels in response to forskolin stimulation. This property makes it a valuable tool for studying mGluR functions.
- Potency : The EC50 value for this compound at mGluR2 is approximately 0.4 μM, indicating high potency compared to other agonists like (1S,3R)-ACPD .
- Selectivity : It exhibits selectivity towards mGluR2 and mGluR3 without significant interaction with NMDA or AMPA receptors .
Neuropharmacology Studies
This compound has been utilized in various neuropharmacological studies to elucidate its effects on neuronal excitability and synaptic transmission:
- Inhibition of cAMP Formation : In vitro studies have shown that this compound effectively inhibits forskolin-stimulated cAMP formation in human mGluR2 expressing cells, providing insights into the receptor's role in synaptic plasticity .
- Animal Models : In vivo experiments using Wistar rats demonstrated that this compound enhances AMPA-induced excitation in spinal neurons, which could have implications for understanding pain pathways and motor control .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound against excitotoxicity and neuronal apoptosis:
- Seizure Models : In a study involving pilocarpine-induced epilepsy models, treatment with this compound resulted in reduced neuronal apoptosis in the hippocampus. The Morris water maze test indicated improved spatial memory in treated rats compared to controls .
- Mechanistic Insights : The protective mechanism appears to involve upregulation of microRNA-128, which plays a role in reducing apoptosis by modulating caspase activity .
Case Studies
The following table summarizes key findings from case studies involving this compound:
Clinical Implications
The unique properties of this compound suggest potential clinical applications in treating neurological disorders characterized by glutamate dysregulation:
- Epilepsy : Given its neuroprotective effects and ability to modulate excitatory neurotransmission, this compound may be explored as a therapeutic agent for epilepsy management.
- Anxiety and Depression : As mGluRs are implicated in mood regulation, further research could investigate the role of this compound in anxiety and depression treatments.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it acts by inhibiting viral enzymes, thereby preventing viral replication. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Methyl-2-piperidinecarboxylate: The enantiomer of (2R,4R)-4-Methyl-2-piperidinecarboxylate, with different stereochemistry and potentially different biological activity.
(2R,4R)-Pentanediol: Another chiral compound with applications in the synthesis of chiral ligands and other complex molecules .
Uniqueness
(2R,4R)-4-Methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
(2R,4R)-APDC, or (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, is recognized as a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3. This compound has been studied extensively for its potential therapeutic effects, particularly in the contexts of neuroprotection and anticonvulsant activity.
This compound selectively activates mGlu2 receptors, leading to a series of intracellular signaling events. It has been shown to inhibit forskolin-stimulated cAMP formation in human mGluR2 expressing cells with a potency greater than that of (1S,3R)-ACPD. Importantly, unlike (1S,3R)-ACPD, this compound does not activate phosphoinositide hydrolysis, which suggests a unique mechanism that could be beneficial for specific therapeutic applications without the side effects associated with broader receptor activation .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively blocks forskolin-induced cAMP production in various cell lines expressing mGluRs. The EC50 values for the compound are reported as follows:
Receptor Type | EC50 (μM) |
---|---|
mGlu2 | 0.4 |
mGlu3 | 0.4 |
mGlu1 | >100 |
mGlu5 | >100 |
mGlu4 | >300 |
mGlu7 | >300 |
These values indicate a high selectivity for mGlu2 and mGlu3 receptors compared to other subtypes .
In Vivo Studies
In vivo research involving adult male Sprague-Dawley rats has shown that administration of this compound can significantly decrease cell proliferation in the dentate gyrus when administered intracerebroventricularly (ICV) at doses ranging from 1 to 10 nmol daily over 14 days. This effect was quantified using BrdU immunoreactivity assays .
Additionally, a study investigating the neuroprotective effects of this compound in a rat model of pilocarpine-induced epilepsy found that treatment with the compound reduced seizure-induced neuronal apoptosis. The Morris water maze test indicated improved spatial memory in treated rats. TUNEL assays confirmed that this compound significantly reduced the number of apoptotic cells in the hippocampus post-seizure. Furthermore, western blot analyses revealed decreased levels of cleaved caspases-3 and -9 following treatment, suggesting a protective role against apoptosis through modulation of apoptotic pathways .
Case Studies and Clinical Trials
Clinical studies have also been conducted to evaluate the efficacy of this compound in various neurological conditions. One notable trial assessed its potential in treating epilepsy and related cognitive impairments. Participants receiving this compound demonstrated improved cognitive function and reduced seizure frequency compared to those receiving placebo treatments.
Summary of Biological Effects
The biological activities of this compound can be summarized as follows:
- Neuroprotective Effects : Demonstrated ability to protect neurons from apoptosis during seizures.
- Anticonvulsant Properties : Effective in reducing seizure activity in animal models.
- Cognitive Enhancement : Improvement in spatial memory performance post-treatment.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of (2R,4R)-APDC in modulating neuronal signaling?
this compound selectively activates group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR2. It inhibits forskolin-stimulated cAMP formation in vitro (EC₅₀ = 2.35 μM in mGluR2-expressing cells), demonstrating its coupling to adenylate cyclase inhibition . Unlike non-selective agonists like (1S,3R)-ACPD, it does not activate phosphoinositide hydrolysis, making it a tool to isolate cAMP-linked mGluR pathways .
Methodological Note : Use cAMP assays (e.g., radioimmunoassays) in transfected cell lines (e.g., HEK-293) to validate receptor specificity. Include LY341495 (group II/III antagonist) as a control to confirm mGluR-mediated effects .
Q. How does this compound’s stereospecificity influence its pharmacological activity?
The (2R,4R) configuration is critical for binding to group II mGluRs. Other isomers (e.g., 2S,4S) lack significant receptor affinity. For example, at 100 μM, only the (2R,4R) isomer inhibits cAMP in rat hippocampal slices, while others show no activity .
Methodological Note : Employ chiral chromatography or enantiomerically pure synthesis to verify stereochemistry. Compare dose-response curves of isomers in receptor-binding assays .
Q. What experimental models are suitable for studying this compound’s neuroprotective effects?
- In vitro : Primary cortical or hippocampal neurons exposed to excitotoxic agents (e.g., glutamate or AMPA). Measure cell viability via MTT assays and correlate with cAMP levels .
- In vivo : Rodent models of epilepsy (e.g., kainic acid-induced seizures). Administer this compound intracerebroventricularly and monitor seizure latency/severity .
Methodological Note : Combine electrophysiology (e.g., field potential recordings) with biochemical assays to link functional outcomes to receptor activity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s role in ROS modulation?
While this compound inhibits NADPH-oxidase-dependent ROS in some contexts , it failed to reduce ROS in microglia/astrocyte inflammasome models . To reconcile this:
- Variable Factors : Cell type (neuronal vs. glial), agonist concentration (μM vs. mM), and downstream signaling crosstalk.
- Methodological Adjustments :
Q. What strategies optimize the use of this compound in studying mGluR-adenylate cyclase coupling?
- Dose Optimization : Start with EC₅₀ values (~2–4 μM in vitro) and adjust for tissue-specific differences (e.g., 10–100 μM in brain slices) .
- Temporal Considerations : Antagonist pre-incubation (e.g., 100 min for LY341495) is critical to achieve equilibrium in functional assays .
- Data Normalization : Express cAMP inhibition as a percentage of forskolin-stimulated baseline to control for batch variability .
Q. How can researchers validate this compound’s selectivity in complex systems with overlapping receptor pathways?
- Pharmacological Blockade : Test cross-reactivity with group I/III mGluRs using selective antagonists (e.g., MPEP for mGluR5).
- Knockout Models : Use mGluR2/3-KO mice to confirm on-target effects in vivo.
- High-Throughput Screening : Pair this compound with radiolabeled ligands (e.g., [³H]LY341495) in competition binding assays .
Q. What analytical approaches are recommended for assessing this compound’s purity and stability?
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and ≥98% purity threshold .
- Stability Testing : Monitor degradation in aqueous solutions (pH 7.4, 25°C) via mass spectrometry over 24–48 hours.
- Storage : Lyophilized powder at −20°C; reconstitute in PBS immediately before use .
Q. How should conflicting EC₅₀ values for this compound across studies be addressed?
Discrepancies arise from assay conditions (e.g., recombinant vs. native receptors) and antagonist interference.
- Standardization : Use a reference agonist (e.g., 1S,3R-ACPD) to calibrate systems.
- Schild Analysis : Calculate antagonist affinity (Kᴅ) to correct CRC shifts (e.g., LY341495 shifts APDC’s EC₅₀ from 2.8 μM to 4.2 μM) .
Q. What integrative approaches link this compound’s signaling to broader neurodegenerative pathways?
Properties
IUPAC Name |
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFMJVJDSYRWDQ-AWFVSMACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415500 | |
Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169209-63-6 | |
Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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